
Morpholin-2-YL(pyridin-4-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholin-2-YL(pyridin-4-YL)methanol is a chemical compound with the molecular formula C10H14N2O2. It is known for its unique structure, which includes both a morpholine ring and a pyridine ring. This compound is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-2-YL(pyridin-4-YL)methanol typically involves the reaction of morpholine with pyridine derivatives. One common method is the copper-catalyzed synthesis, where pyridin-2-yl-methanes undergo direct Csp3-H oxidation with water under mild conditions . This method is efficient and yields the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar copper-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in controlled environments to maintain the stability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholin-2-YL(pyridin-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones using copper catalysis.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include pyridin-2-yl-methanones and other derivatives that retain the morpholine and pyridine rings.
Applications De Recherche Scientifique
Morpholin-2-YL(pyridin-4-YL)methanol is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of Morpholin-2-YL(pyridin-4-YL)methanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Morpholin-2-YL(pyridin-4-YL)methanol is unique due to its combination of a morpholine ring and a pyridine ring, which imparts distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields.
Propriétés
| 914636-98-9 | |
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
morpholin-2-yl(pyridin-4-yl)methanol |
InChI |
InChI=1S/C10H14N2O2/c13-10(8-1-3-11-4-2-8)9-7-12-5-6-14-9/h1-4,9-10,12-13H,5-7H2 |
Clé InChI |
JHEONTXISSRZOK-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1)C(C2=CC=NC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-Thienyl)phenyl]acetamide](/img/structure/B12049132.png)
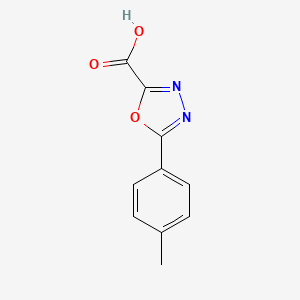
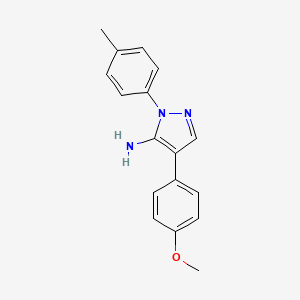
![4-hydroxy-N-(6-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049144.png)
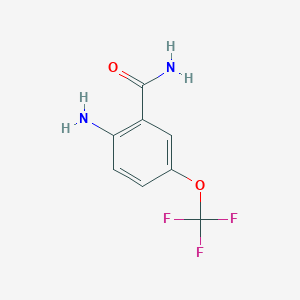
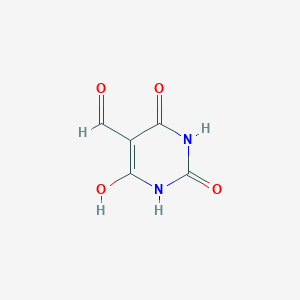
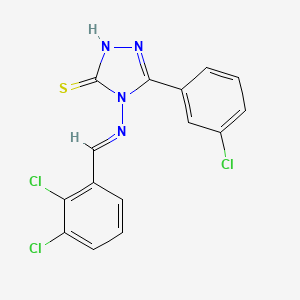
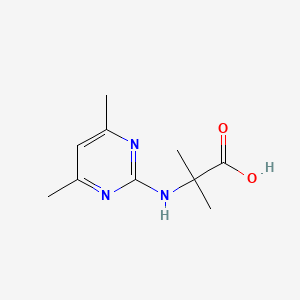
![N-ethyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12049182.png)
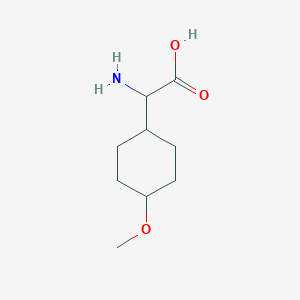
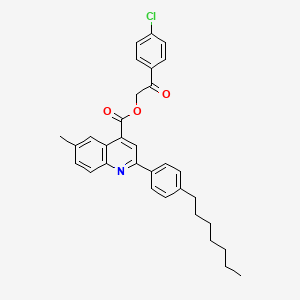
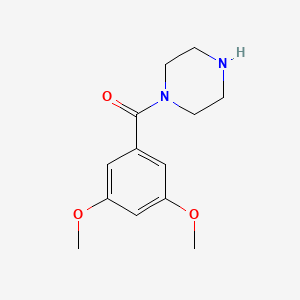
![Thieno[3,2-b]furan-5-ylmethanamine](/img/structure/B12049207.png)
